molecular formula C10H9NO B101560 3-methylisoquinolin-1(2H)-one CAS No. 7114-80-9

3-methylisoquinolin-1(2H)-one

Cat. No. B101560
Key on ui cas rn: 7114-80-9
M. Wt: 159.18 g/mol
InChI Key: QAOMZDFCQJQQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07795278B2

Procedure details

24.6 g (140 mmol) of 4-hydroxy-3-methyl-2H-isoquinolin-1-one are heated together with 9.13 g (294 mmol) of red phosphorus in 55% hydriodic acid (130 ml) at 160° C. for 7 days. The cooled mixture is poured into water and extracted with dichloromethane. 10.2 g (46% yield) of a white solid are obtained.
Quantity
24.6 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4][C:3]=1[CH3:13].O>I>[CH3:13][C:3]1[NH:4][C:5](=[O:12])[C:6]2[C:11]([CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
OC1=C(NC(C2=CC=CC=C12)=O)C
Name
red phosphorus
Quantity
9.13 g
Type
reactant
Smiles
Name
Quantity
130 mL
Type
solvent
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.